4-Heptanone, semicarbazone
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Overview
Description
4-Heptanone, semicarbazone is an organic compound with the molecular formula C8H17N3O. It is a derivative of 4-heptanone, formed by the condensation reaction between 4-heptanone and semicarbazide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptanone, semicarbazone can be synthesized through a one-pot reaction involving 4-heptanone, semicarbazide hydrochloride, and a base such as sodium acetate. The reaction typically occurs in a solvent like methanol, and the product is purified through recrystallization using ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same one-pot synthesis method, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Heptanone, semicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of semicarbazones from ketones and semicarbazides.
Oxidation and Reduction:
Common Reagents and Conditions:
Condensation: Semicarbazide hydrochloride and a base (e.g., sodium acetate) in methanol.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be used, though specific conditions for this compound are not detailed.
Major Products: The primary product of the condensation reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-Heptanone, semicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties and potential use in developing antibacterial agents.
Medicine: Explored for its anticonvulsant and anticancer activities.
Industry: Utilized in the synthesis of other organic compounds and as a potential corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-heptanone, semicarbazone involves its ability to form stable complexes with metal ions, which can interfere with various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .
Comparison with Similar Compounds
4-Heptanone: The parent ketone from which 4-heptanone, semicarbazone is derived.
Semicarbazide: The reagent used in the synthesis of semicarbazones.
Other Semicarbazones: Compounds like acetone semicarbazone and benzaldehyde semicarbazone, which share similar structural features and reactivity.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
3622-68-2 |
---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(heptan-4-ylideneamino)urea |
InChI |
InChI=1S/C8H17N3O/c1-3-5-7(6-4-2)10-11-8(9)12/h3-6H2,1-2H3,(H3,9,11,12) |
InChI Key |
RXOSBDKCDBATQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=O)N)CCC |
Origin of Product |
United States |
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